molecular formula C15H21NO2 B2523956 N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide CAS No. 1235389-55-5

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide

Cat. No.: B2523956
CAS No.: 1235389-55-5
M. Wt: 247.338
InChI Key: NHGRJLWVVFUFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzamide core substituted with a hydroxycyclopentyl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, the mechanism of action might involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It would be important to handle it with appropriate safety precautions to avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide typically involves the following steps:

    Formation of the Hydroxycyclopentyl Intermediate: This step involves the hydroxylation of cyclopentane to form 1-hydroxycyclopentane.

    Amidation Reaction: The hydroxycyclopentyl intermediate is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-hydroxycyclohexyl)methyl]-3,5-dimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethylbenzamide: Similar structure but with different substitution on the benzene ring.

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxycyclopentyl group provides distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)5-3-4-6-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRJLWVVFUFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2(CCCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.